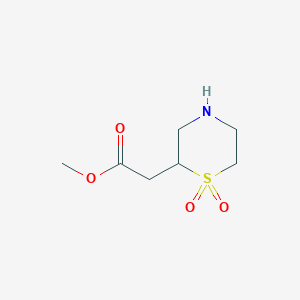
Methyl 2-(1,1-dioxidothiomorpholin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by its unique thiomorpholine ring structure, which is functionalized with a dioxo group and an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate typically involves the reaction of thiomorpholine with methyl chloroacetate in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Methyl2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiomorpholine derivatives.
Scientific Research Applications
Methyl2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate involves its interaction with specific molecular targets. The dioxo group can form hydrogen bonds with biological macromolecules, while the thiomorpholine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate hydrochloride
- Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)acetate
Uniqueness
Methyl2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate is unique due to its specific substitution pattern on the thiomorpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
The biological activity of methyl 2-(1,1-dioxidothiomorpholin-2-yl)acetate is primarily attributed to its ability to interact with biological macromolecules through two key mechanisms:
- Hydrogen bonding: The dioxo group forms hydrogen bonds with target molecules.
- Hydrophobic interactions: The thiomorpholine ring engages in hydrophobic interactions.
These interactions allow the compound to modulate enzyme and receptor activities, potentially explaining its observed biological effects.
Antimicrobial Activity
While specific data on minimum inhibitory concentrations (MICs) are not provided in the search results, the compound has shown potential antimicrobial properties. Further research is needed to quantify its efficacy against various microbial strains.
Anticancer Potential
The anticancer properties of this compound have been noted, although detailed studies are still ongoing. The compound's ability to interact with biological macromolecules suggests it may interfere with cancer cell proliferation or survival pathways.
Structural Comparisons
To better understand the unique features of this compound, it's helpful to compare it with structurally similar compounds:
| Compound | Structure Type | Unique Features |
|---|---|---|
| This compound | Thiomorpholine derivative | Specific substitution at position 2 of the thiomorpholine ring |
| Methyl 2-(1,1-dioxidothiomorpholin-3-yl)acetate | Thiomorpholine derivative | Different substitution at the thiomorpholine ring |
| Methyl 2-(1,1-dioxidothiomorpholin-4-yl)acetate | Thiomorpholine derivative | Variation in substitution pattern |
The unique substitution pattern of this compound at position 2 of the thiomorpholine ring contributes to its distinct chemical and biological properties.
Future Research Directions
To fully elucidate the biological activity of this compound, future studies should focus on:
- Quantifying antimicrobial efficacy against a range of pathogens
- Investigating its effects on various cancer cell lines
- Identifying specific molecular targets and pathways affected by the compound
- Conducting in vivo studies to assess its potential as a therapeutic agent
Properties
Molecular Formula |
C7H13NO4S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
methyl 2-(1,1-dioxo-1,4-thiazinan-2-yl)acetate |
InChI |
InChI=1S/C7H13NO4S/c1-12-7(9)4-6-5-8-2-3-13(6,10)11/h6,8H,2-5H2,1H3 |
InChI Key |
WRKLUZJCSIPSDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CNCCS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















